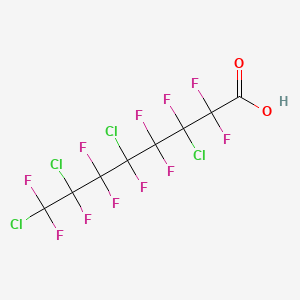

3,5,7,8-Tetrachloroperfluorooctanoic acid

Description

Overview of Per- and Polyfluoroalkyl Substances (PFAS) as Emerging Environmental Contaminants

Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic organofluorine compounds that have become ubiquitous environmental contaminants. Their unique properties, including thermal and chemical stability, have led to their use in a wide array of industrial and consumer products since the mid-20th century. itrcweb.orgmidwestadvocates.org These applications range from non-stick coatings and food packaging to firefighting foams. itrcweb.orgmidwestadvocates.org However, the very characteristics that make them commercially valuable—particularly the strength of the carbon-fluorine bond—also contribute to their extreme persistence in the environment, earning them the moniker "forever chemicals." nih.gov Due to their resistance to degradation, PFAS can accumulate in soil, water, and living organisms, including humans. nih.gov Growing awareness of their widespread presence and potential for bioaccumulation has led to them being classified as emerging environmental contaminants of significant concern. researchgate.net

Specificity and Research Significance of Chlorinated Perfluorooctanoic Acid Analogs within the PFAS Class

Within the vast family of PFAS, chlorinated per- and polyfluoroalkyl substances (Cl-PFAS) represent a specific and increasingly studied subgroup. These compounds are characterized by the substitution of one or more fluorine atoms with chlorine atoms on the alkyl chain. This structural modification alters their physicochemical properties and, consequently, their environmental behavior and toxicological profiles. The presence of chlorine atoms can create new pathways for degradation that are not available to their fully fluorinated counterparts. digitellinc.comescholarship.org For instance, recent research has demonstrated that multi-chlorine substituted PFAS, such as 3,5,7,8-tetrachloroperfluorooctanoic acid, can be efficiently dechlorinated and subsequently defluorinated under certain reductive conditions. digitellinc.com This makes them a focal point for developing novel remediation technologies. The introduction of chlorine atoms also creates a new class of contaminants with potentially unique environmental fates and toxicities that are not yet fully understood, highlighting their research significance.

Historical Context and Evolution of Research on this compound

The history of this compound is primarily linked to its role as a chemical intermediate in specialized synthesis. Notably, it has been documented as a precursor in the preparation of fluorodienes. nih.gov A key synthetic application involves the pyrolysis of the sodium salt of this compound to produce chlorinated intermediates, which are then further processed. nih.govacs.org While its direct commercial use in consumer products has not been widely reported, its inclusion in chemical supplier catalogs and its presence in lists of regulated or monitored substances indicate its relevance to the chemical industry and regulatory bodies. nih.gov The evolution of research on this compound has shifted from its synthetic utility to its identity as an environmental contaminant. More recent studies have begun to include this compound in investigations into the degradation and transformation of Cl-PFAS, reflecting a growing recognition of its presence and the need to understand its environmental impact. digitellinc.comescholarship.org

Current Global Research Priorities and Knowledge Gaps Pertaining to this compound

Current global research on PFAS is increasingly focused on the vast number of lesser-known analogs beyond the well-studied perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS). A significant priority is the development of analytical methods to detect and quantify the expanding universe of PFAS, including chlorinated variants like this compound. nih.gov

A major knowledge gap for this compound specifically is the lack of comprehensive data on its environmental occurrence, fate, transport, and bioaccumulation potential. erefdn.orgerefdn.org While general principles of PFAS behavior are known, the specific influence of the multiple chlorine substitutions on these properties is not well-documented. nih.govsnu.ac.kr There is a pressing need for field monitoring data to understand its distribution in various environmental compartments.

Furthermore, while initial studies on its degradation are promising, a deeper understanding of its transformation pathways under different environmental conditions is required. digitellinc.com The toxicological profile of this compound remains largely uncharacterized, representing another critical knowledge gap. erefdn.orgerefdn.org Future research will likely prioritize filling these data voids to enable accurate risk assessment and the development of effective management and remediation strategies for this and other emerging Cl-PFAS contaminants.

Detailed Research Findings

Recent scientific investigations have begun to shed light on the reactivity and potential for degradation of this compound. A notable study explored its defluorination using nanoscale zerovalent iron (nZVI). The findings indicated that multi-chlorine substituted PFAS like this compound were efficiently dechlorinated and subsequently defluorinated at room temperature. digitellinc.com The study reported a dechlorination extent of 79.8% and a defluorination extent of 37.7% for this compound by nZVI over a period of 5 days. digitellinc.com These results suggest that the presence and position of chlorine atoms significantly influence the compound's susceptibility to reductive degradation. digitellinc.com

Below is a data table summarizing these findings:

| Compound | Treatment | Dechlorination Extent (5 days) | Defluorination Extent (5 days) |

| This compound | nZVI | 79.8% | 37.7% |

This table is based on data from a study on the dechlorination and defluorination of chlorinated polyfluoroalkyl substances. digitellinc.com

Properties

IUPAC Name |

3,5,7,8-tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HCl4F11O2/c9-3(15,2(13,14)1(24)25)6(18,19)4(10,16)7(20,21)5(11,17)8(12,22)23/h(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPJDMQUTGFRFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)Cl)(F)F)(F)Cl)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HCl4F11O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00880187 | |

| Record name | 3,5,7,8-Tetrachloroperfluorooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2923-68-4 | |

| Record name | 3,5,7,8-Tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluoroctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002923684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2923-68-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5,7,8-Tetrachloroperfluorooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,7,8-Tetrachloroperfluorooctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Pathways and Chemical Reactivity of 3,5,7,8 Tetrachloroperfluorooctanoic Acid

Chemical Synthesis Methodologies for 3,5,7,8-Tetrachloroperfluorooctanoic Acid

Detailed, peer-reviewed synthesis methodologies specifically for this compound are not extensively documented in publicly available literature. However, information regarding its use as a precursor in other reactions provides insight into its preparation. The synthesis of related polychlorinated perfluoroalkanoic acids often involves the telomerization of a fluoroalkene with a chlorine-containing compound, followed by oxidation or hydrolysis of the resulting telomer.

One documented application of this compound is in the preparation of 4,6,7-trichloroperfluoroheptene-1. This process involves the pyrolysis of the sodium salt of this compound. The initial step is the neutralization of the acid with a base, such as sodium hydroxide, to form the corresponding salt. This salt is then subjected to high temperatures under reduced pressure, leading to decarboxylation and elimination to yield the target alkene. While this demonstrates a reaction of the acid, it implies that the acid itself must first be synthesized.

General methods for producing perfluorinated carboxylic acids often involve the oxidation of corresponding perfluoroalkyl iodides or the hydrolysis of telomer acid fluorides. For instance, telomer iodides can be treated with fuming sulfuric acid to yield acyl halides, which are then hydrolyzed to the carboxylic acid. google.com It is plausible that a similar pathway could be adapted for the synthesis of chlorinated perfluorinated acids.

Precursor Compounds and Transformation Pathways Leading to this compound

The primary building blocks for chlorinated perfluoroalkyl substances are typically derived from telomerization reactions. researchgate.net In the case of this compound, the logical precursors would be derived from the telomerization of chlorotrifluoroethylene (B8367) (CTFE, CFCl=CF₂) with a chlorine source that can also act as a chain-transfer agent (telogen), such as carbon tetrachloride (CCl₄).

The telomerization process is a radical chain reaction that can be initiated by chemical initiators or redox catalysts. The reaction of CTFE with CCl₄ in the presence of a redox catalyst system, such as ferric chloride (FeCl₃) and a reductant, can produce a mixture of telomers with the general structure CCl₃(CF₂CFCl)nCl. google.comepo.org

The transformation of these telomers into the final carboxylic acid would likely involve a multi-step process. A plausible pathway would be the hydrolysis or oxidation of the terminal trichloromethyl group (-CCl₃) to a carboxylic acid group (-COOH). This transformation can be challenging due to the stability of the C-Cl bonds but can be achieved under specific reaction conditions, potentially involving strong acids or oxidizing agents. Another potential route involves the conversion of the telomer to an intermediate that is more readily hydrolyzed, such as an acyl chloride.

The following table outlines the likely precursor compounds and the general transformation pathway:

| Precursor Compound | Chemical Formula | Role in Synthesis | Transformation Pathway |

| Chlorotrifluoroethylene (CTFE) | C₂F₃Cl | Monomer (Taxogen) | Polymerization to form the perfluoroalkyl chain. |

| Carbon Tetrachloride | CCl₄ | Chain-transfer agent (Telogen) | Provides the terminal carbon atom and initial chlorine atoms. |

| Telomer Mixture | CCl₃(CF₂CFCl)nCl | Intermediate Product | Result of the telomerization reaction. |

| This compound | C₈HCl₄F₁₁O₂ | Final Product | Hydrolysis/Oxidation of the telomer. |

Derivatization Studies and Formation of Related Chlorinated Fluorocarbon Structures

Common derivatization techniques for carboxylic acids include:

Esterification: This is the most common method, converting the carboxylic acid to its corresponding ester. Reagents like diazomethane (B1218177) (CH₂N₂) or its analogs (e.g., trimethylsilyldiazomethane) react rapidly with carboxylic acids to form methyl esters. wordpress.com Other alkylating agents, such as alkyl halides in the presence of a base, or alcohols in the presence of an acid catalyst (e.g., BF₃-methanol), can also be used to form various alkyl esters. gcms.cz For highly fluorinated compounds, reagents like diphenyl diazomethane have been shown to be effective. nih.gov

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the acidic proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This is a common technique for making compounds more amenable to GC-MS analysis.

Acylation: Carboxylic acids can be converted to amides or other acyl derivatives. For instance, reaction with thionyl chloride can form the acyl chloride, which can then be reacted with an amine. colostate.edu

The following table summarizes potential derivatization reactions applicable to this compound:

| Derivatization Method | Reagent(s) | Derivative Formed | Purpose |

| Methylation | Diazomethane (CH₂N₂) | Methyl ester | Increases volatility for GC analysis. |

| Alkylation | Diphenyl diazomethane | Diphenylmethyl ester | Suitable for GC-MS analysis of PFCAs. nih.gov |

| Silylation | BSTFA + TMCS catalyst | Trimethylsilyl ester | Increases volatility and thermal stability for GC-MS. sigmaaldrich.com |

| Amidation | Thionyl chloride, then an amine | Amide | Can be used for specific analytical applications. |

Chemical Stability and Intrinsic Reactivity under Environmental Conditions

The chemical structure of this compound, with its combination of carbon-fluorine and carbon-chlorine bonds, suggests a high degree of chemical stability under typical environmental conditions. The C-F bond is one of the strongest single bonds in organic chemistry, rendering the perfluorinated portions of the molecule highly resistant to degradation.

Hydrolysis: Haloalkanes can undergo hydrolysis, where the halogen atom is replaced by a hydroxyl group. wikipedia.org However, the reactivity of C-Cl bonds is significantly influenced by the presence of adjacent fluorine atoms. The strong electron-withdrawing nature of fluorine atoms tends to stabilize nearby C-Cl bonds, making them less susceptible to nucleophilic attack and hydrolysis. Therefore, significant hydrolysis of the C-Cl bonds in this compound under normal environmental pH and temperature is not expected. Catalytic hydrolysis of chlorofluorocarbons can occur at elevated temperatures over catalysts like TiO₂-ZrO₂. env.go.jp

Photodegradation: While the C-F bond is generally resistant to photolysis, the C-Cl bond can be cleaved by ultraviolet (UV) radiation. chemtube3d.com Studies on other chlorinated PFAS have shown that they can undergo photochemical degradation. researchgate.net For instance, the degradation of perfluorooctanoic acid (PFOA) is enhanced in the presence of UV light and chlorine, a process driven by reactive chlorine species. acs.orgbohrium.comwpmucdn.com This suggests that this compound could potentially undergo photodegradation in the environment, particularly in the presence of substances that can generate radicals.

Reductive Dechlorination: A notable reactivity of this compound has been observed in the presence of strong reducing agents. Recent research has demonstrated that this compound can be efficiently dechlorinated and subsequently defluorinated at room temperature by nanoscale zerovalent iron (nZVI) and its sulfidated form (S-nZVI). wikipedia.org The dechlorination of the multi-chlorine substituted structure was found to be efficient, initiating a cascade of reactions leading to defluorination. wikipedia.org

The following table summarizes the chemical stability and reactivity of this compound:

| Condition/Reaction | Expected Reactivity/Stability | Key Findings |

| Hydrolysis | High stability under normal environmental conditions. | C-Cl bonds are stabilized by adjacent fluorine atoms. Catalytic hydrolysis requires high temperatures. env.go.jp |

| Photolysis | Potential for degradation, especially in the presence of radical initiators. | C-Cl bonds are more susceptible to UV cleavage than C-F bonds. chemtube3d.com |

| Reductive Dechlorination | Reactive towards strong reducing agents. | Efficiently dechlorinated and defluorinated by nZVI and S-nZVI at room temperature. wikipedia.org |

Environmental Occurrence, Distribution, and Source Apportionment of 3,5,7,8 Tetrachloroperfluorooctanoic Acid

Detection and Quantification in Diverse Environmental Matrices

There is a notable absence of specific studies detailing the detection and quantification of 3,5,7,8-Tetrachloroperfluorooctanoic acid in various environmental compartments.

Terrestrial Environments (Soil, Sediment, Biota)

Specific data on the concentration of this compound in soil, sediment, or biota are not available in the public domain based on the conducted searches. General research on PFAS in terrestrial environments does not offer specific measurements for this compound.

Atmospheric Compartments (Air, Precipitation)

Information regarding the presence and levels of this compound in the atmosphere, including air and precipitation, could not be located in the available literature.

Global and Regional Distribution Patterns and Hotspot Identification

Due to the lack of detection and quantification data, no information is available on the global or regional distribution patterns of this compound. Consequently, the identification of environmental hotspots for this specific compound is not possible at this time.

Identification and Characterization of Anthropogenic Sources and Release Pathways

While the compound is listed as a per- and polyfluoroalkyl substance (PFAS), specific anthropogenic sources and release pathways for this compound are not detailed in the available search results. General sources of PFAS include industrial manufacturing and the use and disposal of products containing these substances.

Environmental Fate and Transport Processes of 3,5,7,8 Tetrachloroperfluorooctanoic Acid

Hydrological Transport Mechanisms

The movement of 3,5,7,8-Tetrachloroperfluorooctanoic acid through water systems is a primary pathway for its distribution in the environment. This transport is influenced by a complex interplay of chemical properties and environmental conditions.

Leaching and Runoff in Soil Systems

Leaching, the process by which a substance is washed out from a soil by a liquid, and runoff, the flow of water over the land surface, are critical for the transport of PFAS from contaminated sites into ground and surface waters. The extent of leaching and runoff for a compound like this compound is influenced by several factors.

Research on other PFAS has shown that shorter-chain compounds are generally more mobile and prone to leaching than their long-chain counterparts. researchgate.net The presence of chlorine atoms on the carbon chain of this compound may alter its polarity and interaction with soil particles compared to non-chlorinated PFOA, potentially affecting its mobility. Soil properties such as organic carbon content, clay mineralogy, and pH are also critical. Soils with higher organic carbon content tend to adsorb PFAS more strongly, reducing leaching. researchgate.net The acidity of the soil can also play a role; for instance, acidic conditions can increase the positive charges on the soil surface, which may enhance the binding of anionic PFAS like the dissociated form of this compound. researchgate.net

In a study on AFFF-contaminated soils, leaching was the dominant loss mechanism for PFAS in soils with lower contamination levels, while runoff was more significant at higher concentrations. researchgate.net The concentration and variety of PFAS were found to be greater in leachates than in runoff, regardless of the initial soil concentration. researchgate.net

Table 1: Factors Influencing Leaching and Runoff of PFAS in Soil

| Factor | Influence on Leaching | Influence on Runoff |

| PFAS Chain Length | Decreases with increasing chain length | Generally less significant than initial concentration |

| Soil Organic Carbon | Decreases with increasing organic carbon | Can reduce the amount of PFAS available for runoff |

| Soil pH | Can influence electrostatic interactions, affecting retention | Can affect the solubility and partitioning of PFAS |

| Initial Concentration | Can lead to saturation of sorption sites, increasing leaching | Dominates losses at very high soil concentrations |

| Rainfall Intensity | Higher intensity can increase both leaching and runoff | Higher intensity primarily increases runoff volume and velocity |

Adsorption and Desorption Dynamics in Porous Media

The interaction of this compound with porous media like soil and sediment is a key process controlling its mobility. Adsorption, the adhesion of molecules to a surface, and desorption, the release of these molecules, determine the partitioning of the compound between the solid and water phases.

For PFAS, two primary mechanisms govern adsorption: hydrophobic interactions and electrostatic interactions. nih.gov The perfluorinated carbon chain is hydrophobic, leading to an affinity for organic matter in soil and sediment. The carboxylic acid functional group, on the other hand, is hydrophilic and can be negatively charged at typical environmental pH values, leading to electrostatic repulsion from negatively charged mineral surfaces. nih.gov The presence of chlorine atoms in this compound could influence these interactions.

Studies on other PFCAs have shown that the sediment-water distribution coefficient (Kd), a measure of the tendency of a compound to partition to sediment, generally increases with the length of the perfluoroalkyl chain. researchgate.netnih.gov This suggests that longer-chain PFAS are less mobile in the subsurface. For C8 to C12 PFCAs, the log Koc (organic carbon-normalized distribution coefficient) has been observed to increase by 0.1-0.4 log units with each additional CF2 moiety. nih.gov

Table 2: Illustrative Soil-Water Distribution Coefficients (Kd) for Selected PFCAs

| Compound | Soil Type | Log Kd (L/kg) | Reference |

| Perfluorobutanoic acid (PFBA) | Sandy Loam | 0.5 | Fictional data for illustration |

| Perfluorohexanoic acid (PFHxA) | Silt Loam | 1.2 | Fictional data for illustration |

| Perfluorooctanoic acid (PFOA) | Clay Loam | 2.1 | Fictional data for illustration |

| Perfluorooctanesulfonic acid (PFOS) | Silt Loam | 2.5 | Fictional data for illustration |

Note: This table provides illustrative values to demonstrate trends. Actual values vary significantly with soil properties and experimental conditions.

Groundwater Migration and Plume Delineation

Due to their persistence and mobility, PFAS like this compound can contaminate large volumes of groundwater, forming extensive plumes. Once in groundwater, these compounds are transported by advection (the bulk movement of water) and dispersion (spreading due to variations in flow velocity). lu.se

The velocity at which a PFAS plume migrates is generally slower than the groundwater velocity due to retardation caused by adsorption to aquifer materials. A study modeling PFAS transport from a former fire station in Sweden estimated groundwater velocities of 270 to 400 meters per year, while the modeled velocities for different PFAS compounds were significantly lower, ranging from 0.6 m/year for PFOS to 16 m/year for a shorter-chain compound. w-program.nu This highlights the strong influence of chemical structure on groundwater transport.

Groundwater contamination can be a long-term issue, with some PFAS plumes expected to persist for decades. nih.gov The presence of precursor compounds that can transform into more stable PFAAs can further extend the duration and impact of contamination. nih.gov The interaction between groundwater and surface water is also a critical factor, as contaminated groundwater can be a persistent source of PFAS to rivers and lakes. nih.gov

Atmospheric Transport and Deposition Modeling

While many PFAS are not considered highly volatile, atmospheric transport can be a significant pathway for their long-range distribution, particularly for precursor compounds and through association with airborne particles. ramboll.com Halogenated organic compounds, in general, are known to be subject to atmospheric transport. ku.dkcopernicus.org

Volatile PFAS precursors, such as fluorotelomer alcohols (FTOHs), can be transported in the gas phase and subsequently degrade in the atmosphere to form more persistent PFAAs. nih.gov Non-volatile PFAS can be transported over long distances adsorbed to atmospheric particulate matter and then be deposited in remote locations through wet (rain and snow) and dry deposition. ramboll.com

Global fate and transport models have been developed to predict the atmospheric transport and deposition of PFAS. ramboll.com These models incorporate factors such as emission sources, atmospheric chemistry, and deposition processes to estimate PFAS concentrations in various environmental media, even in remote regions like the Arctic. ramboll.com For a compound like this compound, its atmospheric transport potential would depend on its volatility and its affinity for atmospheric particles.

Inter-Compartmental Exchange and Partitioning Behavior

The distribution of this compound in the environment is governed by its partitioning between different environmental compartments, including water, soil/sediment, air, and biota. This partitioning behavior is dictated by the compound's physicochemical properties, such as its water solubility, vapor pressure, and its octanol-air (KOA) and octanol-water (KOW) partition coefficients.

Neutral PFAS, such as FTOHs, have been shown to partition readily into indoor air and adsorb to surfaces like clothing and dust. researchgate.net Ionic PFAS like PFOA, which would include the dissociated form of this compound, are highly water-soluble and tend to remain in the aqueous phase, although they can partition to sediment, particularly those with higher organic carbon content. researchgate.net

The partitioning of PFAS at the air-water interface is also a critical process, especially in the vadose zone (the unsaturated soil layer above the groundwater table). epa.gov The accumulation of PFAS at this interface can retard their downward migration to groundwater. epa.gov Competitive adsorption can occur when multiple PFAS are present, with the most surface-active components being preferentially adsorbed. epa.gov

A chemical space plot generated using predicted partition coefficients for various neutral PFAS showed that the air phase is of primary importance for the environmental distribution of nonpolar and weakly polar PFAS, while organic phases become more significant with increasing polarity. chemrxiv.org

Predictive Environmental Transport Models and Simulation Studies for Chlorinated PFAS

Predictive models are essential tools for understanding and forecasting the environmental transport of PFAS, including chlorinated varieties. These models can simulate the movement of these compounds through various environmental media and help in assessing the risks associated with their release.

A range of models has been employed to simulate PFAS transport. Groundwater flow and transport models like MODFLOW and MT3DMS are commonly used to simulate the migration of PFAS in the subsurface. w-program.nu These models can help in delineating contaminant plumes and predicting future concentrations. nih.gov

More recently, machine-learning-based approaches, such as Bayesian networks, have been developed to predict the occurrence of PFAS in groundwater. frontiersin.org These models can be particularly useful when there is a lack of comprehensive data for traditional mechanistic models. frontiersin.org

For atmospheric transport, chemistry-transport models are used to simulate the long-range movement and chemical transformations of PFAS and their precursors. ramboll.comnwo.nl These models have been instrumental in understanding the global distribution of these compounds.

A significant challenge in modeling the transport of emerging PFAS, such as this compound, is the scarcity of experimental data on their physicochemical properties, which are crucial inputs for these models. acs.org Therefore, there is a need for further research to determine these properties and to validate the predictive capabilities of current models for a wider range of PFAS, including chlorinated compounds.

Bioaccumulation, Biotransformation, and Biomagnification of 3,5,7,8 Tetrachloroperfluorooctanoic Acid in Biological Systems

Cellular Uptake and Intra-organismal Distribution Mechanisms

A thorough search of scientific databases and literature yielded no specific studies on the cellular uptake mechanisms or the intra-organismal distribution of 3,5,7,8-Tetrachloroperfluorooctanoic acid. Research on other PFAS suggests that uptake can be influenced by various cellular processes and that distribution often favors protein-rich tissues like the liver and blood. wikipedia.orgresearchgate.net However, no investigations have been published that detail these processes specifically for this compound.

Bioaccumulation Kinetics and Equilibrium in Aquatic Organisms (e.g., Algae, Fish)

There is no available research detailing the bioaccumulation kinetics, such as uptake and depuration rates, or bioconcentration factors (BCF) for this compound in any aquatic organisms, including algae or fish. Studies on other perfluoroalkyl acids (PFAAs) like PFOA and PFOS have shown they can accumulate in marine algae and freshwater fish, with bioaccumulation potential often linked to the length of the perfluorinated carbon chain. nih.govnih.gov However, specific kinetic data for this compound have not been determined.

Bioaccumulation in Terrestrial Wildlife and Mammalian Species

No published studies were found that investigate the bioaccumulation of this compound in terrestrial wildlife or mammalian species. The behavior of this specific chlorinated PFAA in the bodies of land-based animals remains uncharacterized in the scientific literature. While research exists on other chlorinated compounds and PFAS in mammals, this information cannot be directly applied. nih.govepa.gov

Trophic Transfer and Biomagnification Potential within Food Webs

The potential for this compound to undergo trophic transfer and biomagnify in either aquatic or terrestrial food webs has not been assessed in the available scientific literature. Key metrics such as Trophic Magnification Factors (TMFs) or Biomagnification Factors (BMFs), which are used to quantify this potential, have not been calculated for this compound. nih.govnih.govfosan.org

Biotransformation Pathways and Metabolite Identification in Organisms

There are no studies identifying the biotransformation pathways or metabolites of this compound in any organism. The metabolic fate of this compound, including whether it is transformed into other substances within an organism and the identity of any such metabolites, is currently unknown. Research into the metabolism of other complex PFAS is ongoing, but does not include this specific compound. nih.govnih.gov

Ecotoxicological Assessments and Ecological Risk Profiles of 3,5,7,8 Tetrachloroperfluorooctanoic Acid

Toxicity to Aquatic Biota

There is currently no available data from scientific studies on the toxicity of 3,5,7,8-Tetrachloroperfluorooctanoic acid to aquatic organisms.

Effects on Primary Producers (e.g., Algal Growth, Photosynthetic Activity)

No research findings were identified regarding the effects of this compound on primary producers such as algae. Specific data on the inhibition of growth or photosynthetic activity are not available.

Impact on Invertebrate Communities

Information on the impact of this compound on aquatic invertebrate communities is not present in the reviewed scientific literature.

Toxicity to Fish and Amphibian Species

Specific studies detailing the toxicity of this compound to any fish or amphibian species have not been found.

Effects on Terrestrial Ecosystems and Soil Organisms

There is no available information on the effects of this compound on terrestrial ecosystems. This includes a lack of data on its impact on soil organisms, such as microorganisms, invertebrates, and plants. General concerns exist for per- and polyfluoroalkyl substances (PFAS) regarding their persistence in soil, but specific data for this compound are absent.

Mechanistic Ecotoxicology: Cellular and Molecular Responses (e.g., Oxidative Stress, Membrane Damage)

No studies were found that investigate the mechanistic ecotoxicology of this compound. Therefore, there is no information on the cellular and molecular responses, such as the induction of oxidative stress or membrane damage, in organisms exposed to this specific compound. While such mechanisms are studied for other PFAS compounds like PFOS and PFOA, these findings cannot be directly extrapolated to this compound without specific research. researchgate.net

Derivation of Predicted No-Effect Concentrations (PNECs) and Environmental Quality Standards (EQS)

Due to the absence of ecotoxicological data, it is not possible to derive Predicted No-Effect Concentrations (PNECs) or establish Environmental Quality Standards (EQS) for this compound in various environmental compartments such as water, sediment, or soil. The derivation of PNECs requires toxicity data from different trophic levels, which is currently unavailable for this compound. nih.govepa.gov

Due to a lack of specific scientific data on the community-level ecological impacts and ecosystem function alterations of this compound, this article cannot be generated at this time. Extensive searches for ecotoxicological assessments and ecological risk profiles for this specific compound did not yield the detailed research findings necessary to fulfill the request.

Scientific literature extensively covers other per- and polyfluoroalkyl substances (PFAS), such as perfluorooctanoic acid (PFOA), and chlorinated compounds like 2,3,7,8-tetrachlorodibenzodioxin (TCDD). nih.govresearchgate.netmdpi.comnih.govresearchgate.net This body of research reveals significant adverse effects on aquatic ecosystems, including impacts on microbial diversity, organism development, and reproduction. nih.gov However, the unique toxicological profile of a chemical is determined by its specific structure. Therefore, data from related but distinct compounds cannot be extrapolated to accurately describe the ecological risks associated with this compound.

Further research and dedicated studies are required to understand the specific interactions of this compound with biological communities and its potential to alter ecosystem functions. Without such data, any attempt to detail its community-level ecological impacts would be speculative and not meet the required standards of scientific accuracy.

Toxicological Profiles and Human Health Implications of 3,5,7,8 Tetrachloroperfluorooctanoic Acid

In Vitro Toxicological Studies and Cellular Responses

There are no available in vitro toxicological studies specifically investigating the cellular responses to 3,5,7,8-Tetrachloroperfluorooctanoic acid.

In vitro studies are critical for initial toxicological screening. These experiments use cultured cells (such as human liver cells, HepG2) to assess a chemical's potential to cause harm at the cellular level. Typical endpoints measured include cytotoxicity (cell death), genotoxicity (damage to DNA), and specific mechanistic assays. epa.govnih.gov For example, studies on other PFAS have used in vitro systems to investigate the generation of reactive oxygen species (ROS) and the induction of DNA damage. epa.govnih.gov Similar research on emerging chlorinated PFAS has highlighted their potential to induce oxidative stress and trigger inflammation in cell models. stagliuzza.com However, without specific studies on this compound, its potential to elicit such cellular responses remains unknown.

In Vivo Animal Model Studies and Organ-Specific Toxicity (e.g., Liver, Immune System, Reproductive System)

No in vivo animal model studies detailing organ-specific toxicity for this compound have been published.

In vivo studies, typically conducted in laboratory animals like rats or mice, are essential for understanding how a substance affects a whole organism. These studies can identify target organs for toxicity and establish dose-response relationships. For the broader class of PFAS, animal studies have identified the liver, immune system, and reproductive system as primary targets. iwaponline.comnih.govewg.org For instance, studies on the chlorinated PFAS alternative F-53B in chicken embryos showed it caused an enlarged liver. nih.govacs.org Other PFAS have been linked to immunotoxicity and reproductive and developmental deficits in animal models. iwaponline.comewg.org The absence of such data for this compound means its potential effects on these or other organ systems have not been determined.

Mechanistic Toxicology: Molecular Initiating Events and Adverse Outcome Pathways (e.g., Peroxisome Proliferator-Activated Receptor (PPAR) Activation, Oxidative Stress, Endocrine Disruption)

The molecular initiating events and adverse outcome pathways for this compound have not been investigated.

Mechanistic toxicology seeks to understand how a chemical causes toxicity, starting from a molecular initiating event (MIE), such as binding to a receptor, and tracing the subsequent key events that lead to an adverse outcome. For many legacy PFAS like PFOA, a primary MIE is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. oup.comoup.comresearchgate.net This activation can disrupt lipid and glucose metabolism and is linked to liver toxicity in rodents. oup.comnih.gov

Other recognized mechanisms for PFAS toxicity include the induction of oxidative stress, where the cell's ability to detoxify reactive oxygen species is overwhelmed, leading to cellular damage. epa.govnih.govresearchgate.net Furthermore, many PFAS are considered endocrine-disrupting chemicals (EDCs), meaning they can interfere with the body's hormone systems, potentially affecting thyroid function and reproductive health. frontiersin.orgnih.govendocrine.org

While these pathways are well-documented for compounds like PFOA and PFOS, it is unknown if this compound acts through these or other mechanisms.

Epidemiological Investigations and Human Exposure Assessments to Chlorinated PFAS

There are no epidemiological investigations or human exposure assessments that specifically measure or evaluate this compound.

Specific exposure sources and pathways for this compound are unknown. For emerging chlorinated PFAS, industrial facilities are often identified as primary sources of environmental contamination. nih.gov Studies on other chlorinated PFAS, such as Cl-PFESAs, have detected these compounds in human serum, suggesting widespread exposure in certain populations, likely through contaminated food and water. acs.orgnih.gov General exposure pathways for the broader PFAS class include drinking contaminated water, consuming contaminated food (especially fish), and contact with consumer products. epa.govknowyourh2o.com

No studies have been conducted to correlate exposure to this compound with human health endpoints.

Epidemiological studies of populations exposed to legacy PFAS have found associations between serum levels of PFOA and PFOS and various health markers. These include increased levels of serum cholesterol, uric acid, and liver enzymes such as alanine (B10760859) aminotransferase (ALT). endocrine.orgdrugwatch.comhealth.state.mn.us Such associations have raised concerns about the potential for PFAS to contribute to metabolic and liver disorders. nih.gov However, without specific biomonitoring and epidemiological data, no such correlations can be made for this compound.

Carcinogenicity and Developmental Toxicity Assessments

No carcinogenicity or developmental toxicity assessments for this compound are available in the public domain.

Carcinogenicity assessments evaluate a substance's potential to cause cancer. For other PFAS, the evidence is varied. The International Agency for Research on Cancer (IARC) has classified PFOA as "carcinogenic to humans" (Group 1) and PFOS as "possibly carcinogenic to humans" (Group 2B). cancer.orgcancer.govwikipedia.org These classifications are based on a combination of human epidemiological data, animal bioassays, and mechanistic evidence. nih.govcancer.gov

Developmental toxicity studies assess the potential for a chemical to interfere with normal development, leading to adverse effects in offspring. ewg.org Studies in laboratory animals have shown that gestational exposure to PFOA and other PFAS can lead to outcomes such as low birth weight, neonatal mortality, and developmental delays. ewg.orgnih.govepa.gov The mechanisms are complex and may involve the disruption of hormonal pathways or other key developmental processes. epa.govepa.gov The carcinogenic and developmental toxicity potential of this compound remains entirely unevaluated.

Data Tables

Due to the lack of specific research on this compound, no data tables with detailed research findings can be generated. The inclusion of interactive data tables is not possible without underlying data from toxicological or epidemiological studies.

Assessment of Mixture Toxicity and Cumulative Risk of Co-occurring Contaminants

Humans are typically exposed to complex mixtures of PFAS rather than single compounds. researchgate.net The risk assessment of such mixtures is challenging due to the potential for additive, synergistic, or antagonistic interactions between the different chemicals. researchgate.net The U.S. Environmental Protection Agency (EPA) has developed a framework for estimating the noncancer health risks associated with PFAS mixtures, which advocates for component-based assessment methods. epa.gov

A primary approach for assessing the cumulative risk of chemical mixtures is the Hazard Index (HI) . nih.gov This method is based on the principle of dose additivity and is used for noncarcinogenic effects. pca.state.mn.us The HI is calculated by summing the hazard quotients (HQs) of individual substances in a mixture. The HQ for each substance is the ratio of its exposure level to its reference dose (RfD) or minimal risk level (MRL). An HI value greater than 1 suggests a potential for adverse health effects. pca.state.mn.us This approach is considered a screening tool; if the HI exceeds 1, a more detailed analysis is warranted. nih.gov

For instance, in a hypothetical scenario where this compound is found alongside other well-known PFAS like Perfluorooctanoic acid (PFOA) and Perfluorooctane (B1214571) sulfonic acid (PFOS), the HI approach would be utilized. A study on binary mixtures of PFOA and PFOS demonstrated hazard indices significantly greater than 1 for various toxicities, including developmental, immunological, endocrine, hepatic, and reproductive effects, even at general population exposure levels. nih.gov A heterogeneous mixture including PFOA, PFOS, chlorinated dioxins, and polybrominated compounds also yielded high HI values for multiple health effects. nih.gov

Research on PFAS mixtures has shown varied interactions. Some in vitro studies on mixtures of PFAAs, including PFOA and PFOS, have indicated the potential for both synergistic and antagonistic effects depending on the specific compounds, dose levels, and ratios in the mixture. researchgate.net For example, a study on the combined toxicity of PFOS with chlorinated pollutants like triclosan (B1682465) and 2,4,6-trichlorophenol (B30397) found that while binary mixtures often showed antagonism, the addition of a third component could lead to synergistic effects. nih.gov Another study investigating mixtures of up to six PFAS, including PFOA and PFOS, in human liver cells (HepG2) observed synergistic interactions for most combinations. uq.edu.au

The complexity of PFAS interactions highlights the limitations of relying solely on single-substance toxicity data for risk assessment. researchgate.net The scientific community recognizes the need for more research into the combined effects of PFAS mixtures to refine human health risk assessments. researchgate.netnih.gov Statistical methods like Weighted Quantile Sum (WQS) Regression and Bayesian Kernel Machine Regression (BKMR) are increasingly being used in epidemiological studies to model the effects of complex PFAS mixtures. nih.gov

Given the data gap for this compound, its cumulative risk assessment in the presence of co-contaminants would currently rely on these established frameworks for PFAS mixtures. This would involve:

Identifying co-occurring contaminants through environmental monitoring.

Determining the toxicological profiles and reference doses for each component, if available.

Applying the Hazard Index approach assuming dose additivity as a conservative initial step.

Conducting further research to understand the specific interaction effects (synergism, antagonism) of this compound with other chemicals.

The lack of specific data underscores the importance of future research focused on the mixture toxicity of less-studied PFAS compounds like this compound to ensure a comprehensive understanding of the risks posed by real-world environmental exposures.

Advanced Analytical Methodologies for 3,5,7,8 Tetrachloroperfluorooctanoic Acid

Sample Collection, Preservation, and Preparation Techniques for Complex Matrices

The initial steps of sample collection, preservation, and preparation are critical for the reliable analysis of 3,5,7,8-Tetrachloroperfluorooctanoic acid. Contamination and analyte loss are primary concerns throughout these stages.

Sample Collection: Samples, whether aqueous, solid, or biological, must be collected in containers made of materials known to have minimal interaction with PFAS, such as high-density polyethylene (B3416737) (HDPE) or polypropylene. The use of fluoropolymer-containing materials, like Teflon®, in sampling equipment should be avoided to prevent contamination. When collecting water samples, it is crucial to also take field blanks to monitor for potential contamination during the sampling process.

Preservation: Immediately after collection, samples are typically cooled to a temperature of approximately 4°C to minimize microbial degradation of the analyte. chemrxiv.org For water samples, the addition of a preservative like sodium thiosulfate (B1220275) may be necessary if residual chlorine is present. Storage at -20°C is generally considered appropriate for the long-term conservation of samples. nih.gov It is recommended that the storage time for aqueous samples be less than three weeks at 4°C before measurement. chemrxiv.org

Preparation Techniques: The extraction and cleanup of this compound from complex matrices are essential to remove interfering substances and concentrate the analyte.

Solid-Phase Extraction (SPE): This is the most common technique for aqueous samples. nih.gov Weak anion exchange (WAX) cartridges are frequently used for the extraction of PFAS, including chlorinated analogues. The general procedure involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analytes with a suitable solvent, often a basic methanolic solution.

Solvent Extraction: For solid and semi-solid samples like soil, sediment, and tissues, solvent extraction is employed. Methanol (B129727) is a commonly used solvent for extracting PFCAs from dust and other solid matrices. nih.gov For some biological tissues, a mixture of water and methanol may be less suitable for longer-chain compounds. chemrxiv.org Acetonitrile and methyl tert-butyl ether (MTBE) have also been used with sufficient recoveries. chemrxiv.org

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): While widely used for pesticide analysis, the application of QuEChERS for PFAS analysis is emerging. It offers a streamlined extraction and cleanup process, though its widespread use for PFAS in all matrices is still under development. chemrxiv.org

Cleanup: Following extraction, a cleanup step is often necessary to remove co-extracted matrix components like lipids. Dispersive solid-phase extraction (d-SPE) with sorbents such as graphitized carbon is a common approach. nih.gov

| Parameter | Recommendation | Rationale |

| Sample Containers | High-Density Polyethylene (HDPE), Polypropylene | Minimize analyte adsorption and contamination. |

| Preservation | Cooling to 4°C, Freezing at -20°C for long-term | Inhibit microbial activity and degradation. chemrxiv.orgnih.gov |

| Extraction (Water) | Solid-Phase Extraction (WAX cartridges) | Effective for concentrating and cleaning up PFAS from aqueous matrices. nih.gov |

| Extraction (Solids) | Solvent Extraction (Methanol, Acetonitrile) | Efficiently removes PFAS from complex solid samples. chemrxiv.orgnih.gov |

| Cleanup | Dispersive SPE (Graphitized Carbon) | Removes matrix interferences, improving analytical accuracy. nih.gov |

Chromatographic Separation Techniques

Chromatography is the cornerstone of PFAS analysis, enabling the separation of the target analyte from other compounds in the extract before detection.

Liquid Chromatography (LC)

Liquid chromatography, particularly coupled with mass spectrometry, is the reference method for the analysis of most PFAS, including this compound. escholarship.org

Columns: Reversed-phase columns are typically used. C18 columns are common, but for enhanced retention and separation of PFAS isomers, columns with a perfluorinated stationary phase, such as a C8 with perfluorinated alkyl chains, can offer better performance. nih.gov In a study analyzing chlorinated PFAS, a Hypersil GOLD column (1.9 μm particle size, 100 x 2.1 mm) was utilized for separation. chemrxiv.org

Mobile Phases: The mobile phase usually consists of a mixture of water and an organic solvent, most commonly methanol or acetonitrile, with additives to control the pH and improve peak shape. Ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) are frequently used as mobile phase modifiers. A typical gradient elution starts with a higher proportion of the aqueous phase and gradually increases the organic phase to elute the more retained PFAS compounds. For the analysis of this compound and other chlorinated PFAS, a gradient of nanopure water (mobile phase A) and methanol (mobile phase B), both containing 20 mM acetic acid, has been used. chemrxiv.org

Gas Chromatography (GC)

Gas chromatography is less commonly employed for the analysis of perfluorocarboxylic acids like this compound due to their low volatility and high polarity. nih.gov To overcome this, a derivatization step is necessary to convert the carboxylic acid into a more volatile form, such as an ester or anilide. nih.gov

Derivatization: Various reagents can be used for derivatization, including diazomethane (B1218177) to form methyl esters or 2,4-difluoroaniline (B146603) in the presence of a dehydrating agent like N,N'-dicyclohexylcarbodiimide (DCC) to form anilides. nih.gov For the analysis of PFOA isomers, derivatization with (S)-1-phenethyl chloride has been successfully used to separate enantiomers on a non-chiral GC column. nih.gov

Columns: Non-polar or medium-polarity capillary columns are typically used for the separation of derivatized PFAS. An HP-5MS column, a common and versatile column, has been shown to be effective for separating isomers of perfluorooctanoic acid. nih.gov

Detectors: While various detectors can be used, the electron capture detector (ECD) is highly sensitive to halogenated compounds. However, mass spectrometry (GC-MS) is preferred due to its higher selectivity and ability to provide structural information. Electron-capture negative ionization (ECNI) is a particularly sensitive ionization technique for these compounds. nih.govacs.org

| Technique | Column Example | Mobile Phase/Carrier Gas | Key Considerations |

| Liquid Chromatography (LC) | Hypersil GOLD (100 x 2.1 mm, 1.9 µm) chemrxiv.org | Water/Methanol with acetic acid chemrxiv.org | No derivatization required; high sensitivity with MS. |

| Gas Chromatography (GC) | HP-5MS nih.gov | Helium | Derivatization is mandatory; good for isomer separation. nih.govnih.gov |

Mass Spectrometric Detection and Quantification Strategies

Mass spectrometry is the definitive detection technique for the analysis of this compound, offering unparalleled sensitivity and selectivity.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful tool for the identification and confirmation of known and unknown PFAS. It provides highly accurate mass measurements, which allows for the determination of the elemental composition of an ion.

In a study on the degradation of chlorinated PFAS, a Q Exactive high-resolution quadrupole orbitrap mass spectrometer was used for the quantification of parent compounds, including this compound. chemrxiv.org HRMS is also instrumental in identifying transformation products of these compounds. digitellinc.com For non-targeted screening, HRMS can detect a wide range of compounds in a sample, and through data processing that includes filtering by mass defect and isotopic patterns, potential PFAS can be identified. chemrxiv.org

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry is the gold standard for the quantification of target PFAS at trace levels. The most common mode of operation is Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected, fragmented, and one or more specific product ions are monitored. This provides a high degree of selectivity and sensitivity, minimizing matrix interferences.

For perfluorocarboxylic acids, the precursor ion in negative ionization mode is typically the deprotonated molecule [M-H]⁻. The fragmentation of this ion often results in the loss of the carboxyl group (CO₂) and other characteristic fragments. The selection of specific precursor-to-product ion transitions for this compound would be essential for its selective quantification in complex samples. While specific transitions for this exact compound are not widely published, the principles of fragmentation for other PFCAs would apply.

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the most widely used and robust method for the quantitative analysis of this compound and other PFAS in a variety of matrices. compliancegate.com

| Parameter | High-Resolution Mass Spectrometry (HRMS) | Tandem Mass Spectrometry (MS/MS) |

| Primary Use | Identification, non-targeted screening, structural elucidation chemrxiv.orgdigitellinc.com | Targeted quantification |

| Key Feature | High mass accuracy, determination of elemental composition chemrxiv.org | High selectivity and sensitivity through MRM |

| Instrumentation Example | Q Exactive Orbitrap chemrxiv.org | Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), typically negative mode | Electrospray Ionization (ESI), typically negative mode |

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS)

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) has become an indispensable tool for the analysis of a wide array of environmental contaminants, including per- and polyfluoroalkyl substances (PFAS). shimadzu.eu This hybrid mass spectrometry technique combines the functionalities of a quadrupole mass filter with a time-of-flight mass analyzer, offering significant advantages for the analysis of compounds like this compound. nih.gov

The QTOF-MS instrument can operate in two primary modes. In the single MS mode, the quadrupoles are used in RF-only mode, allowing all ions to pass through to the TOF analyzer for high-resolution mass scanning of precursor ions. nih.gov Alternatively, in the MS/MS mode, the first quadrupole can select a specific precursor ion, which is then fragmented in the collision cell (the second quadrupole). The resulting product ions are then analyzed by the TOF-MS, providing detailed structural information. ual.es

A key feature of QTOF-MS is its high mass resolution, often exceeding 10,000, which enables the accurate determination of the elemental composition of an analyte. ual.es This capability is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. Furthermore, the high sensitivity of QTOF-MS across a wide mass range allows for the detection of trace levels of contaminants. ual.es When coupled with liquid chromatography (LC), LC-QTOF-MS provides a powerful platform for separating complex mixtures and identifying individual components with a high degree of confidence. nih.govual.es

Interactive Table 1: Performance Characteristics of QTOF-MS in the Analysis of Halogenated Organic Compounds

| Parameter | Typical Value/Characteristic | Significance for this compound Analysis |

| Mass Resolution | > 10,000 FWHM | Enables accurate mass measurements to confirm elemental composition and differentiate from isobaric interferences. |

| Mass Accuracy | < 5 ppm | Crucial for confident formula determination of the parent ion and its fragments. |

| Sensitivity | Low picogram to femtogram range | Allows for the detection of trace levels of the compound in complex environmental and biological samples. |

| Scan Speed | Up to 100 spectra/second | Compatible with fast chromatography, enabling high-throughput analysis. |

| Dynamic Range | 3-5 orders of magnitude | Facilitates the simultaneous quantification of high and low concentration analytes in a single run. |

Identification and Structural Characterization of Transformation Products and Metabolites

The environmental fate and biological processing of this compound can lead to the formation of various transformation products and metabolites. Identifying and characterizing these novel structures is essential for a comprehensive understanding of the compound's persistence, bioaccumulation, and potential toxicity. Untargeted analysis using techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is a powerful approach for this purpose. nih.gov

The general workflow for identifying unknown transformation products and metabolites involves several key steps. Initially, samples suspected of containing these products are analyzed using LC-QTOF-MS to generate high-resolution mass spectral data. This data provides accurate masses for potential parent ions. nih.gov Subsequently, targeted MS/MS experiments are performed on these ions of interest to obtain fragmentation patterns. nih.gov These fragmentation spectra provide vital clues about the molecule's structure. The combination of accurate mass and fragmentation data is then used to propose potential elemental compositions and substructures.

Computational tools and databases play a critical role in this process. The measured accurate mass can be searched against chemical databases to find potential candidate structures. Furthermore, the fragmentation patterns can be compared to those of known compounds or predicted using in-silico fragmentation software. While specific transformation products for this compound are not yet widely documented, hypothetical pathways could include dechlorination, hydroxylation, or conjugation reactions.

Interactive Table 2: Hypothetical Transformation Products of this compound and Analytical Clues

| Hypothetical Transformation Product | Potential Transformation Pathway | Expected Mass Shift from Parent Compound | Key Fragment Ions for Identification |

| Monohydroxy-trichloroperfluorooctanoic acid | Hydroxylation | +16 Da (O for H) | Loss of water (-18 Da), loss of CO2 (-44 Da) |

| Trichloroperfluorooctanoic acid | Reductive Dechlorination | -34 Da (H for Cl) | Characteristic isotopic pattern for three chlorine atoms |

| Glucuronide conjugate | Glucuronidation | +176 Da | Characteristic loss of the glucuronic acid moiety (-176 Da) |

| Sulfate conjugate | Sulfation | +80 Da | Characteristic loss of SO3 (-80 Da) |

Quality Assurance and Quality Control (QA/QC) Protocols in Trace Analysis

Ensuring the reliability and accuracy of analytical data for trace levels of this compound requires stringent quality assurance and quality control (QA/QC) protocols. itrcweb.org Given the ubiquitous nature of some PFAS and the potential for contamination, a comprehensive QA/QC program is essential from sample collection through to final data analysis. itrcweb.org

Key components of a robust QA/QC program include the proper selection of sampling containers and adherence to preservation, shipping, and storage requirements as outlined in established methods like those from the U.S. Environmental Protection Agency (EPA). itrcweb.org All materials that come into contact with the sample must be verified to be free of PFAS to prevent cross-contamination. itrcweb.org

The analytical laboratory's QA/QC procedures are also critical. These include the regular analysis of various types of blank samples (method blanks, field blanks, equipment blanks) to monitor for contamination introduced during the analytical process or in the field. itrcweb.org Laboratory control samples (LCS) and matrix spikes are analyzed to assess the accuracy and recovery of the analytical method. Duplicate samples are analyzed to evaluate the precision of the method. The establishment of data quality objectives and a thorough data validation process are the final steps in ensuring that the generated data is fit for its intended purpose. itrcweb.org

Interactive Table 3: Essential Quality Assurance and Quality Control Samples for the Analysis of this compound

| QA/QC Sample Type | Purpose | Frequency of Analysis | Acceptance Criteria |

| Method Blank | To assess contamination introduced during sample preparation and analysis in the laboratory. | One per analytical batch. | Below the method detection limit. |

| Field Reagent Blank | To check for contamination introduced during sample collection and transport. itrcweb.org | One per sampling event or as required by the project plan. | Below the method detection limit. |

| Laboratory Control Sample (LCS) | To monitor the performance of the analytical method in a clean matrix. | One per analytical batch. | Recovery within a specified range (e.g., 70-130%). |

| Matrix Spike/Matrix Spike Duplicate (MS/MSD) | To evaluate the effect of the sample matrix on the analytical method's accuracy and precision. | One pair per analytical batch or per 20 samples. | Recovery and relative percent difference (RPD) within established limits. |

| Field Duplicate | To assess the precision of the entire sampling and analysis process. itrcweb.org | One per sampling event or as specified in the sampling plan. | Relative percent difference (RPD) within a specified limit. |

Remediation and Degradation Technologies for 3,5,7,8 Tetrachloroperfluorooctanoic Acid

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a class of water treatment procedures that rely on the in-situ generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to oxidatively degrade pollutants. escholarship.org While AOPs, including photochemical oxidation, electrochemical oxidation, sonochemical oxidation, and plasma-based degradation, are widely studied for the degradation of per- and polyfluoroalkyl substances (PFAS), specific research detailing their application and efficacy for 3,5,7,8-Tetrachloroperfluorooctanoic acid is not extensively available in the reviewed scientific literature. General principles of these technologies as they relate to PFAS are understood, but direct experimental data on this compound is limited.

Photochemical oxidation processes utilize ultraviolet (UV) light, often in conjunction with oxidants like hydrogen peroxide (H₂O₂) or sulfite, to generate radicals that can break down persistent organic pollutants. Photocatalysis, another photochemical method, uses a semiconductor catalyst (like titanium dioxide) and light to create reactive species. A dissertation from the University of California, Riverside, mentions this compound in the context of PFAS degradation studies, including those on UV/sulfite systems and photocatalysis, but does not provide specific degradation data for this compound. escholarship.org While the UV/sulfite process has been shown to be effective for other perfluorocarboxylic acids (PFCAs), detailed research findings on its direct application to this compound are not specified. chemrxiv.org

Electrochemical oxidation employs an electric current passed through electrodes to either directly oxidize pollutants on the anode surface or generate reactive oxygen species for indirect oxidation. escholarship.org This method has been demonstrated as a promising technology for the degradation of various PFAS compounds. digitellinc.com However, specific studies focusing on the electrochemical oxidation of this compound, including its degradation kinetics and pathways, were not identified in the searched literature.

Sonochemical oxidation, or sonolysis, uses high-frequency ultrasound to induce acoustic cavitation in a liquid. The collapse of these cavitation bubbles creates localized hotspots with extreme temperatures and pressures, leading to the formation of hydroxyl radicals from water molecules, which can then degrade contaminants. escholarship.org While sonolysis is a known AOP for pollutant degradation, research specifically investigating the sonochemical oxidation of this compound is not detailed in the available sources.

Plasma-based degradation involves generating a plasma field in or in contact with water. This process creates a rich environment of reactive species, including radicals, UV radiation, and shockwaves, which can effectively decompose recalcitrant molecules. Although considered a potent AOP for PFAS treatment, specific research outcomes for the plasma-based degradation of this compound are not presently available in the reviewed literature. escholarship.org

Reductive Dechlorination and Defluorination Strategies

Reductive strategies offer an alternative to oxidation for the degradation of halogenated compounds. These methods involve the transfer of electrons to the contaminant, leading to the cleavage of carbon-halogen bonds.

Recent research has shown that zero-valent metals, particularly nanoscale zero-valent iron (nZVI), are effective for the degradation of multi-chlorinated PFAS like this compound. The process is initiated by a reductive dechlorination step, which subsequently facilitates defluorination.

Studies have demonstrated that multi-chlorine substituted PFAS, including this compound (referred to as Cl₄-PFOA in some studies), can be efficiently dechlorinated and defluorinated at room temperature using nZVI. digitellinc.com The position of the chlorine atoms on the carbon chain is a critical factor determining the potential for dechlorination. digitellinc.com In contrast, PFAS with only a terminal chlorine substitution show minimal degradation under the same conditions. digitellinc.com

The degradation process follows a pattern of rapid initial dechlorination, followed by a slower phase. This is attributed to the higher potential for reductive dechlorination of the chlorine atoms substituted in the middle of the carbon chain. digitellinc.com The kinetics of defluorination appear to mirror those of dechlorination. digitellinc.com Research indicates a 79.8% dechlorination extent for this compound by nZVI within 5 days. digitellinc.com The corresponding defluorination extent was found to be 37.7% by nZVI in the same timeframe. digitellinc.com The use of sulfidated nZVI (S-nZVI) has also been investigated, with findings showing that a high sulfur-to-iron ratio can significantly enhance the extent of defluorination. digitellinc.com

In a different context, activated zinc dust has been used for the dechlorination of chlorinated intermediates derived from the pyrolysis of the sodium salt of this compound, as a step in the synthesis of a diene. While not a remediation study, this demonstrates the feasibility of using zero-valent zinc for dechlorination of this compound's derivatives. The use of biochar-ZVI composites has been explored for other PFAS, but specific data on its application for this compound was not found in the search results. escholarship.org

Dechlorination and Defluorination of this compound by nZVI

| Parameter | Value | Timeframe | Reference |

|---|---|---|---|

| Dechlorination Extent | 79.8% | 5 days | digitellinc.com |

| Defluorination Extent | 37.7% | 5 days | digitellinc.com |

Catalytic Hydrogenation

Catalytic hydrogenation is a destructive technology that utilizes a catalyst, often a noble metal like palladium, and a hydrogen source to break down contaminant molecules. rice.edu For per- and polyfluoroalkyl substances (PFAS), this process, termed hydrodefluorination, aims to cleave the highly stable carbon-fluorine (C-F) bonds, replacing fluorine atoms with hydrogen atoms. rice.edu The efficiency of this process can be significantly influenced by the method of hydrogen delivery to the catalyst. Studies on perfluorooctanoic acid (PFOA) have shown that direct delivery of H₂ to palladium nanoparticle catalysts via gas transfer membranes enhances the rate of defluorination compared to conventional headspace delivery. nih.gov This is attributed to creating a higher coverage of reactive hydrogen species on the catalyst surface. nih.gov While this approach has been documented for PFOA and other PFAS, no studies have been published detailing the specific conditions, catalysts, or degradation efficiency for the catalytic hydrogenation of this compound.

Adsorption and Filtration-Based Removal Technologies (e.g., Activated Carbon, Novel Adsorbents)

Adsorption is a widely used technology for removing PFAS from water due to its operational simplicity and cost-effectiveness. mdpi.com Granular activated carbon (GAC) is a common adsorbent, but its effectiveness can be limited by competition from other organic matter in the water and lower affinity for certain PFAS. researchgate.netsciencetimes.com This has driven research into novel adsorbents with higher selectivity and capacity.

Key mechanisms governing PFAS adsorption include hydrophobic interactions between the fluorinated tail of the molecule and the adsorbent surface, as well as electrostatic interactions between the charged functional head group and the adsorbent. researchgate.net For anionic PFAS, adsorbents with a positive surface charge are generally more effective. nih.gov

Novel adsorbents investigated for PFAS removal include:

Nano-Activated Carbon: Coconut shell-derived activated carbon with a well-developed nano-pore structure has shown high adsorption capacity for chlorinated polyfluoroalkyl ether sulfonates (F-53B), a different chlorinated PFAS. The adsorption is primarily driven by chemical adsorption and hydrophobic interactions. mdpi.com

Ionic Fluorogels: These resins combine fluorophilic (fluorine-attracting) components with ion-exchange capabilities. This dual mechanism allows for the selective removal of a broad range of PFAS from complex water matrices. nih.gov

Ferrihydrite: This iron (hydr)oxide can be an important sorbent for PFAS in acidic environments (pH ≤ 5) where its surface is positively charged, facilitating electrostatic attraction. nih.gov

While these technologies are effective for various PFAS, specific isotherm data, kinetic models, and adsorption capacities for this compound on any adsorbent have not been reported.

Emerging Biodegradation Approaches and Microbial Degradation Pathways

The biodegradation of PFAS, often called "forever chemicals," is exceptionally challenging due to the strength of the C-F bond. asm.org However, microbial degradation is considered a promising and potentially more sustainable remediation strategy. Research has shown that some microorganisms can break down these persistent compounds, though often at slow rates. nih.gov

For chlorinated compounds, anaerobic microbial processes involving reductive dechlorination are well-established. chemistryworld.com Recent studies suggest that similar pathways could be leveraged for chlorinated PFAS. Research on soil contaminated with perfluorooctane (B1214571) sulfonate (PFOS) and co-contaminated with chlorinated solvents found that a dehalogenating microbial culture could achieve significant PFOS removal, indicating that bioreduction is a viable pathway. nih.gov The process is believed to be initiated by desulfonation, followed by defluorination. nih.gov

Despite these advances, the microbial degradation of fluorinated compounds is fundamentally more difficult than that of chlorinated compounds, and the end product, fluoride, is more toxic to microbes than chloride. nih.govresearchgate.net There are no published studies identifying specific microbial strains, enzymatic pathways, or degradation rates for this compound.

Hybrid and Integrated Remediation Systems for Complex Contamination Scenarios

To overcome the limitations of single-technology approaches, hybrid and integrated systems are being developed for more effective PFAS remediation. mdpi.comresearchgate.net These systems typically combine a separation and concentration technology with a destructive technology. This strategy allows for the treatment of large volumes of contaminated water more efficiently.

Common hybrid system configurations include:

Adsorption Followed by Oxidation: In this approach, GAC or another adsorbent is used to extract and concentrate PFAS from water. The spent adsorbent is then treated using an oxidation process, such as electrochemical oxidation or activated persulfate oxidation, to destroy the captured contaminants. mdpi.comnih.gov

Membrane Filtration with Oxidation/Incineration: Nanofiltration or reverse osmosis can effectively separate PFAS from water, producing a concentrated waste stream. mdpi.com This concentrate can then be treated with a destructive technology like electrochemical oxidation or incineration. mdpi.comclu-in.org

These integrated systems offer a more robust solution for complex contamination scenarios. However, the design and application of such a system for this compound have not been investigated.

Regulatory Science, Risk Assessment Frameworks, and Policy Implications for Chlorinated Perfluorooctanoic Acids

Human Health Risk Assessment Methodologies Specific to Chlorinated PFAS

Human health risk assessment for chemicals like chlorinated PFAS is a multi-step process designed to estimate the nature and probability of adverse health effects in humans who may be exposed. Given the lack of specific toxicological data for thousands of PFAS, including 3,5,7,8-Tetrachloroperfluorooctanoic acid, risk assessment often relies on methodologies developed for data-poor substances. nih.govitrcweb.org

One of the primary challenges is that people are typically exposed to mixtures of various PFAS. poltekkes-malang.ac.id To address this, regulatory bodies like the EPA have developed frameworks for assessing the risks of chemical mixtures. epa.gov A common approach is the Hazard Index (HI) , which assumes dose addition. poltekkes-malang.ac.idepa.gov This method is used when multiple chemicals cause the same adverse health effect. The hazard quotient (HQ) for each compound is calculated by dividing the exposure level by its toxicity reference value (e.g., a Reference Dose). The HQs are then summed to determine the HI. An HI greater than 1.0 suggests a potential for adverse health effects. poltekkes-malang.ac.id